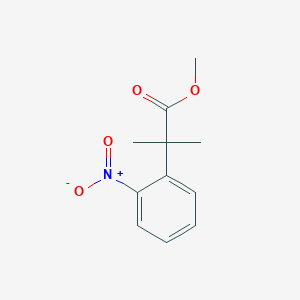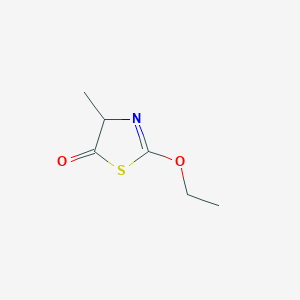
4-Methyl-2-ethoxy-5(4H)-thiazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-ethoxy-5(4H)-thiazolone is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. It is a thiazolone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-ethoxy-5(4H)-thiazolone is not fully understood, but it is believed to be related to its thiazolone structure. Thiazolone derivatives have been shown to have antibacterial activity by inhibiting the synthesis of bacterial cell walls. Additionally, the thiazolone ring has been shown to be a good electron donor, which makes it useful for fluorescence detection and photodynamic therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-2-ethoxy-5(4H)-thiazolone have been studied in vitro and in vivo. In vitro studies have shown that it has antibacterial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have fluorescence properties that make it useful for detecting metal ions. In vivo studies have shown that it has potential as a photosensitizer for use in photodynamic therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Methyl-2-ethoxy-5(4H)-thiazolone in lab experiments is its antibacterial activity, which makes it useful for studying bacterial cell walls. Additionally, its fluorescence properties make it useful for detecting metal ions, which can be important in a variety of biological processes. However, one of the limitations of using 4-Methyl-2-ethoxy-5(4H)-thiazolone is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-2-ethoxy-5(4H)-thiazolone. One area of research could focus on its potential as an antibacterial agent, particularly in the development of new antibiotics. Another area of research could focus on its potential as a photosensitizer for use in photodynamic therapy, which could lead to the development of new cancer treatments. Additionally, further research could be done to better understand its mechanism of action and how it interacts with biological systems.
Synthesemethoden
The synthesis of 4-Methyl-2-ethoxy-5(4H)-thiazolone has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-amino-4-methylthiazole with ethyl chloroacetate in the presence of sodium hydroxide. The resulting product is then hydrolyzed using hydrochloric acid to yield 4-Methyl-2-ethoxy-5(4H)-thiazolone.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-ethoxy-5(4H)-thiazolone has been used in scientific research for a variety of applications. It has been studied for its potential as an antibacterial agent, with promising results. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and nickel. Additionally, it has been investigated for its potential as a photosensitizer for use in photodynamic therapy, which is a treatment for cancer.
Eigenschaften
IUPAC Name |
2-ethoxy-4-methyl-4H-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-3-9-6-7-4(2)5(8)10-6/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMNCHSVAPTLBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(C(=O)S1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)
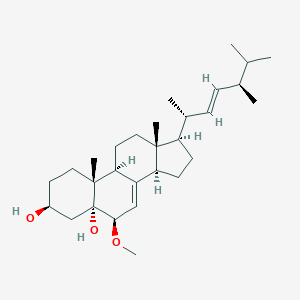
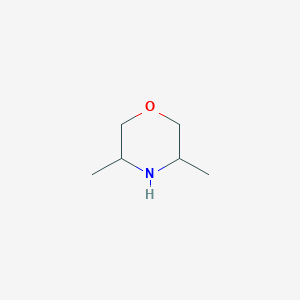
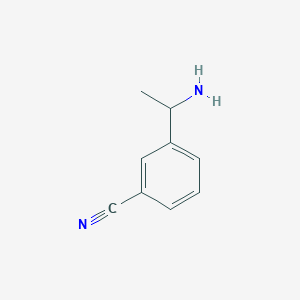




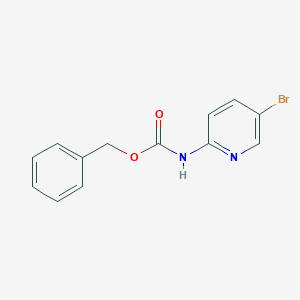

![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)

